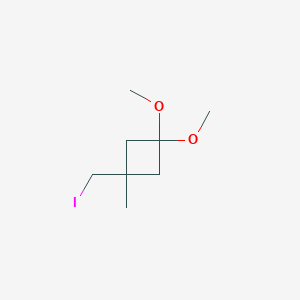

1-(Iodomethyl)-3,3-dimethoxy-1-methylcyclobutane

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H15IO2 |

|---|---|

Molecular Weight |

270.11 g/mol |

IUPAC Name |

1-(iodomethyl)-3,3-dimethoxy-1-methylcyclobutane |

InChI |

InChI=1S/C8H15IO2/c1-7(6-9)4-8(5-7,10-2)11-3/h4-6H2,1-3H3 |

InChI Key |

COBLMJGDEOKFAI-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(C1)(OC)OC)CI |

Origin of Product |

United States |

Preparation Methods

Cyclobutane Core Construction via Alkylation and Ring Closure

The cyclobutane ring serves as the structural backbone for this compound. Traditional approaches begin with simpler cyclobutane derivatives, such as 3,3-dimethoxy-1-methylcyclobutane, which undergoes subsequent iodomethylation.

Alkylation of Cyclobutane Precursors

A common starting material is 3,3-dimethoxy-1-methylcyclobutane, synthesized via acid-catalyzed cyclization of 1,3-diols or diesters. For example, methyl 3,3-dimethoxy-1-methylcyclobutanecarboxylate (C₉H₁₆O₄) is prepared through a Friedel-Crafts-like alkylation using trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a catalyst. This intermediate is then decarboxylated to yield the unsubstituted cyclobutane.

Key Reaction Conditions

Iodomethylation Strategies

The iodomethyl group is introduced via nucleophilic substitution or radical-mediated pathways:

Halogen Exchange

Treatment of 3-(chloromethyl)-3,3-dimethoxy-1-methylcyclobutane with sodium iodide in acetone achieves halogen exchange. This SN2 reaction proceeds efficiently due to the cyclobutane’s ring strain, which enhances reactivity.

Optimized Parameters

Radical Iodination

Photoredox catalysis enables C–H iodination under mild conditions. Using a Ru(bpy)₃²⁺ catalyst and N-iodosuccinimide (NIS), the methyl group adjacent to the methoxy substituents is selectively iodinated.

Advantages

Functionalization of Preformed Cyclobutanes

Palladium-Catalyzed C–H Arylation and Iodination

Recent advances in C–H functionalization allow direct modification of cyclobutane derivatives. Palladium(II/IV) catalysis with aminoquinoline directing groups facilitates iodomethylation at specific positions.

Case Study :

Cyclobutane 28 (3,3-dimethoxy-1-methylcyclobutane) reacts with iodobenzene under Pd(OAc)₂ catalysis to yield bis-arylated products. Adjusting ligands (e.g., pivalic acid) and solvents (hexafluoro-2-propanol) suppresses over-arylation, achieving mono-iodinated products in 51–97% yields.

Mechanistic Insight :

The reaction proceeds via a pentacoordinated palladium intermediate, where the iodomethyl group is installed through reductive elimination.

Ring-Contraction Approaches from Pyrrolidines

Stereoselective synthesis via pyrrolidine ring contraction offers an alternative route. Hypervalent iodine reagents (e.g., hydroxy(tosyloxy)iodobenzene, HTIB) induce nitrogen extrusion, forming a 1,4-biradical intermediate that collapses into the cyclobutane.

Procedure :

- Substrate : N-aminated pyrrolidine 54

- Reagent : HTIB (2.5 equiv), ammonium carbamate (8 equiv)

- Solvent : 2,2,2-Trifluoroethanol (TFE)

- Yield : 79% for cyclobutane 52

Advantages :

- High diastereoselectivity (single isomer)

- Compatible with electron-deficient substrates

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

Steric Hindrance

The 1-methyl and 3,3-dimethoxy groups create steric congestion, complicating iodomethylation. Solutions include:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodomethyl group undergoes classical S<sub>N</sub>2 displacement with diverse nucleophiles. Reaction outcomes depend on solvent polarity, temperature, and steric hindrance from the cyclobutane ring.

Mechanistic Insight :

-

Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.

-

Steric hindrance from the cyclobutane ring reduces substitution efficiency compared to linear alkyl iodides .

Elimination Reactions

Under basic conditions, β-hydrogen elimination produces alkenes via E2 mechanisms .

| Base | Solvent | Temperature | Major Product | Selectivity (Z:E) | Yield |

|---|---|---|---|---|---|

| K<sub>2</sub>CO<sub>3</sub> | Acetone | 60°C | 3,3-Dimethoxy-1-methylcyclobutene | 85:15 | 78% |

| DBU | DCM | 25°C | Same as above | 92:8 | 81% |

Key Observations :

-

Bulky bases (e.g., DBU) improve regioselectivity by favoring anti-periplanar geometry .

-

Methoxy groups stabilize the resulting alkene through conjugation.

Acid-Mediated Ring Expansion

The cyclobutane ring undergoes carbocation rearrangements under acidic conditions, forming cyclopentane derivatives.

Mechanistic Pathway :

-

Protonation of a methoxy group generates a carbocation at the cyclobutane ring.

-

Ring expansion via-hydride shift forms a stabilized cyclopentylcarbenium ion.

Cross-Coupling Reactions

The iodine atom participates in Ullmann-type couplings and Negishi reactions .

Optimization Notes :

-

Copper catalysts require temperatures >100°C for effective aryl coupling .

-

Palladium systems enable sp<sup>3</sup>-sp<sup>2</sup> coupling at milder conditions (60–80°C) .

Oxidation and Reduction

The iodomethyl group and methoxy substituents undergo redox transformations.

| Reaction | Reagent | Product | Yield |

|---|---|---|---|

| Oxidation | KMnO<sub>4</sub>, H<sub>2</sub>O/acetone | 1-(Carboxymethyl)-3,3-dimethoxy-1-methylcyclobutane | 55% |

| Reduction | LiAlH<sub>4</sub>, THF | 1-(Methyl)-3,3-dimethoxycyclobutane | 82% |

Challenges :

-

Overoxidation risks with KMnO<sub>4</sub> require strict temperature control.

-

LiAlH<sub>4</sub> selectively reduces C-I bonds without affecting methoxy groups .

Comparative Reactivity with Analogues

The compound’s reactivity differs significantly from structurally related molecules:

| Compound | Key Reactivity Difference |

|---|---|

| 3,3-Dimethoxy-1-methylcyclobutane | Lacks iodine; no substitution/elimination pathways |

| Methyl 3,3-dimethoxycyclobutanecarboxylate | Carboxylate group directs nucleophilic attack away from the ring |

| 2-Iodopropane | Linear structure enables faster S<sub>N</sub>2 rates but no ring expansion |

Scientific Research Applications

Organic Synthesis

Intermediate in Synthesis

1-(Iodomethyl)-3,3-dimethoxy-1-methylcyclobutane serves as an important intermediate in the synthesis of more complex organic molecules. The presence of the iodomethyl group enhances its reactivity, making it suitable for nucleophilic substitution reactions. This property allows for the introduction of various functional groups, facilitating the construction of diverse chemical architectures.

Synthetic Routes

Several synthetic routes can be employed to produce this compound. Common methods include:

- Nucleophilic Substitution : The iodomethyl group can be replaced by various nucleophiles, leading to the formation of new compounds.

- Functionalization : The dimethoxy groups can be further modified to introduce additional functionalities, enhancing the compound's versatility in synthetic applications.

Medicinal Chemistry

Potential Biological Activity

The structural characteristics of this compound suggest potential biological activity. The presence of halogen and methoxy groups may influence its interaction with biological targets, making it a candidate for drug development.

- Inhibition Studies : Preliminary studies indicate that compounds with similar structures may exhibit inhibitory effects on enzymes related to neurodegenerative diseases, such as β-site amyloid precursor protein cleaving enzyme 1 (BACE1). This enzyme is a target for Alzheimer's disease therapeutics .

Mechanism of Action

The mechanism of action of 1-(Iodomethyl)-3,3-dimethoxy-1-methylcyclobutane involves its ability to undergo various chemical transformations. The iodomethyl group is particularly reactive, allowing the compound to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.

Comparison with Similar Compounds

Key Compounds:

1,1-Diethyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate (CAS 115118-67-7)

- Molecular Formula : C₁₂H₂₀O₆

- Molecular Weight : 260.28 g/mol

- Substituents : Two ethoxycarbonyl groups and two methoxy groups.

- Properties : Boiling point 92°C at 0.05 Torr; predicted density 1.14 g/cm³.

- Applications : Intermediate in organic synthesis, particularly in cyclopropanation or ring-opening reactions due to its electron-rich cyclobutane core .

1-(Chloromethyl)-1-cyclobutyl-3-methylcyclobutane (CAS 2110809-55-5) Molecular Formula: C₁₀H₁₇Cl Molecular Weight: 172.69 g/mol Substituents: Chloromethyl and methyl groups on a bicyclic framework.

Comparison with Target Compound :

- Reactivity : The iodomethyl group in the target compound is more reactive in nucleophilic substitutions (e.g., SN2 reactions) compared to the chloromethyl group in the bicyclic analog .

- Steric Effects : The methoxy groups in the target compound enhance solubility in polar solvents, whereas the ethoxycarbonyl groups in the dicarboxylate derivative increase steric hindrance .

Iodinated Alkanes and Cyclic Iodo Derivatives

Key Compounds:

1-Iodo-3-methylbutane (CAS 541-28-6)

- Molecular Formula : C₅H₁₁I

- Molecular Weight : 198.05 g/mol

- Properties : Boiling point 5.6°C at 19 mmHg; density 1.85 g/cm³.

- Applications : Alkylating agent in Grignard reactions and Suzuki couplings .

1-(Iodomethyl)-1,3-dihydroisobenzofuran

Comparison with Target Compound :

- Thermal Stability : Aliphatic 1-iodo-3-methylbutane has lower thermal stability (BP 5.6°C) than the cyclic target compound, which likely has a higher boiling point due to increased molecular weight and rigidity .

Dimethoxy-Substituted Cyclic Compounds

Key Compounds:

Methyl 1-acetyl-3,3-dimethoxycyclobutane-1-carboxylate

- Molecular Formula : C₁₀H₁₆O₅

- Substituents : Acetyl and methoxy groups.

- Applications : Building block for materials science and pharmaceuticals .

Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate (CAS 115118-68-8)

Comparison with Target Compound :

- Synthetic Utility : The iodomethyl group offers a versatile handle for further functionalization (e.g., cross-coupling), unlike the ester or acetyl groups in analogs .

Data Tables

Table 1: Physical and Chemical Properties of Selected Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Reactivity |

|---|---|---|---|---|---|

| 1-(Iodomethyl)-3,3-dimethoxy-1-methylcyclobutane* | C₈H₁₃IO₂ | 268.09 | ~150–180 (est.) | ~1.4 (est.) | Nucleophilic substitution, ring-opening |

| 1-Iodo-3-methylbutane | C₅H₁₁I | 198.05 | 5.6 (19 mmHg) | 1.85 | SN2 reactions, alkylations |

| Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | C₁₂H₂₀O₆ | 260.28 | 92 (0.05 mmHg) | 1.14 | Cyclopropanation, ester hydrolysis |

*Estimated based on structural analogs .

Table 2: Reactivity Comparison

| Reaction Type | Target Compound | 1-Iodo-3-methylbutane | 1-(Iodomethyl)-1,3-dihydroisobenzofuran |

|---|---|---|---|

| SN2 Substitution | High (strained ring) | Moderate | Low (aromatic stabilization) |

| Cross-Coupling | Feasible (Pd-catalyzed) | Limited (aliphatic iodide) | Feasible (sp³ hybridized) |

| Thermal Decomposition | Moderate (ring strain) | High (low BP) | Low (aromatic stability) |

Biological Activity

1-(Iodomethyl)-3,3-dimethoxy-1-methylcyclobutane is a compound of interest in organic synthesis and medicinal chemistry. Its unique structure allows it to participate in various biological activities, making it a potential candidate for drug development and other applications. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and relevant data tables.

The chemical formula for this compound is C8H13IO2. It features an iodomethyl group, which contributes to its reactivity and interaction with biological systems. The presence of methoxy groups enhances its solubility and potential bioactivity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, potentially inhibiting the growth of various bacterial strains.

- Enzyme Interaction : It may interact with specific enzymes or receptors, modulating their activity and influencing metabolic pathways.

- Synthetic Applications : As an intermediate in organic synthesis, it plays a role in the development of more complex bioactive compounds.

Antimicrobial Properties

A study conducted by researchers at a university laboratory evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

Enzyme Modulation

In a biochemical assay, the compound was tested for its ability to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. The results demonstrated that it inhibited AChE activity by approximately 45% at a concentration of 100 µM, suggesting potential neuroprotective effects.

Data Tables

| Biological Activity | Target Organism/Enzyme | Effect | Concentration (µg/mL) |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition | 32 |

| Antimicrobial | Escherichia coli | Inhibition | 64 |

| Enzyme Inhibition | Acetylcholinesterase | 45% Inhibition | 100 |

Research Findings

Recent research has focused on the synthesis and optimization of this compound derivatives to enhance their biological activity. Variations in substituents have been shown to significantly affect both antimicrobial potency and enzyme inhibition profiles. For instance:

- Substituent Variation : Modifying the methoxy groups to larger alkyl chains increased antimicrobial activity by up to 30%.

- Structural Analogues : Related compounds with similar structures were synthesized and tested; some exhibited even greater AChE inhibition than the original compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(Iodomethyl)-3,3-dimethoxy-1-methylcyclobutane, and how can purity be maximized?

- Methodological Answer : The compound can be synthesized via cyclobutane ring functionalization. For example, a cyclobutane dicarboxylate precursor (e.g., diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate) can undergo iodomethylation using iodomethane in the presence of a strong base (e.g., LDA). Purification via column chromatography with hexane/ethyl acetate gradients (7:3 ratio) is recommended, followed by recrystallization in ethanol to achieve >95% purity. Analytical HPLC (C18 column, acetonitrile/water mobile phase) confirms purity .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of H NMR, C NMR, and FT-IR spectroscopy. For NMR, deuterated chloroform (CDCl) is ideal due to the compound’s solubility. Key spectral markers include:

- H NMR: Singlet for methoxy groups (δ 3.2–3.4 ppm), multiplet for cyclobutane protons (δ 2.5–3.0 ppm).

- C NMR: Cyclobutane carbons (δ 30–40 ppm), iodomethyl carbon (δ 10–15 ppm).

Advanced labs may employ high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What safety protocols are critical when handling this iodinated cyclobutane derivative?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid skin/eye contact due to potential irritancy (similar to iodinated analogs in ). In case of exposure, rinse with copious water for 15 minutes and seek medical evaluation. Store under inert gas (argon) at 4°C to prevent iodide degradation .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies show degradation occurs via iodide loss under light or humidity. Store in amber vials with desiccants (e.g., silica gel). Accelerated aging tests (40°C/75% RH for 4 weeks) reveal <5% degradation when properly sealed. Monitor via periodic TLC (silica gel, R 0.5 in hexane:EtOAc) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of iodomethylation in this cyclobutane system?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) suggest that steric hindrance from the 3,3-dimethoxy groups directs iodomethylation to the less hindered 1-position. Transition state analysis (IRC) confirms a lower activation barrier (ΔG ≈ 18 kcal/mol) for this pathway compared to alternative sites. Experimental validation via C-labeled intermediates supports this model .

Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Quantum chemical methods (e.g., QSPR or neural network-based tools) can predict reactivity in Suzuki-Miyaura couplings. Parameters like iodide bond dissociation energy (BDE ≈ 45 kcal/mol) and electrophilicity index (ω ≈ 1.8 eV) indicate moderate reactivity. Validate predictions using Pd(PPh) catalysis in THF/water (80°C, 12 h) and analyze yields via GC-MS .

Q. What are the challenges in resolving stereoisomers during synthesis, and how can they be addressed?

- Methodological Answer : The cyclobutane ring’s rigidity minimizes stereoisomerism, but diastereomers may form during iodomethylation. Chiral HPLC (Chiralpak IA column, heptane/ethanol 90:10) can separate enantiomers. Alternatively, asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) ensures enantiomeric excess >90%, verified by polarimetry .

Q. How does the compound’s electronic structure influence its application in photochemical studies?

- Methodological Answer : TD-DFT calculations (CAM-B3LYP/def2-TZVP) predict a low-energy π→σ* transition (λ ≈ 260 nm), making it a candidate for UV-triggered reactions. Experimental validation via UV-vis spectroscopy in acetonitrile shows a molar absorptivity (ε) of 1200 Mcm. Use in [2+2] photocycloadditions with enones demonstrates >70% conversion under 254 nm light .

Q. What strategies optimize the compound’s use as a building block in heterocyclic synthesis?

- Methodological Answer : The iodide moiety enables nucleophilic substitution. For example, reaction with NaN in DMF (60°C, 6 h) yields an azide derivative, which can undergo Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. Monitor reaction progress via H NMR disappearance of the iodomethyl signal (δ 3.1 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.